

The Molecular Glue E7820: A Technical Guide to the Targeted Degradation of RBM39

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Compound of Interest

Compound Name: E 2078

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Executive Summary

The aryl sulfonamide E7820 has emerged as a potent anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This targeted protein degradation is mediated by the CRL4-DCAF15 E3 ubiquitin ligase complex, leading to profound effects on RNA splicing and subsequent cancer cell death. This technical guide provides an in-depth exploration of the mechanism of action of E7820, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support further research and drug development in this area.

The Molecular Mechanism of E7820-Mediated RBM39 Degradation

E7820 belongs to a class of aryl sulfonamides that act as molecular glues, promoting a novel protein-protein interaction.^{[1][2]} The core mechanism involves the formation of a ternary complex between the DDB1-CUL4A-associated factor 15 (DCAF15), the substrate receptor of the CRL4 E3 ubiquitin ligase, the splicing factor RBM39, and E7820 itself.^{[1][2]}

E7820 binds to a shallow pocket on the surface of DCAF15, creating a new interface that is recognized by the RRM2 (RNA Recognition Motif 2) domain of RBM39.^[3] This induced proximity leads to the polyubiquitination of RBM39 by the E3 ligase complex.^[4] The

polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.[1][5] The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] The closely related splicing factor RBM23 is also degraded by this mechanism.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity of E7820.

Table 1: In Vitro Binding Affinities and Degradation Potency

Parameter	Value	Assay Conditions	Reference
E7820 binding to DDB1-DCAF15 (KDapp)	3.8 μ M	TR-FRET	[2]
E7820 binding to DDB1-DCAF15 (Ki)	2.9 μ M	TR-FRET Competition Assay	[2]
DDB1-DCAF15 and RBM39RRM2 association in the presence of 50 μ M E7820 (KDapp)	2.0 μ M	TR-FRET	[2]
E7820-induced RBM39RRM2 recruitment to DDB1-DCAF15 (EC50)	0.74 μ M	TR-FRET	[7]
RBM39 Degradation in HEK293T cells (DC50)	17 nM	HiBiT Assay	[8]
RBM39 Degradation in HEK293T cells (Dmax)	46%	HiBiT Assay	[8]

Table 2: Cellular Activity of E7820 in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Assay	Reference
HCT116	Colon Carcinoma	0.7 μ M	Cell Viability	[9]
Various	Splicing Factor Inhibition	1-5 μ M	Not Specified	[10]

Table 3: Impact of E7820 on RNA Splicing in Patient Cells

Parameter	Observation	Treatment Conditions	Reference
RBM39 Degradation	>50% degradation	Cycle 2 Day 1 of therapy	[11]
Statistically Significant Splicing Events	~80% less than in cell lines	In vivo treatment	[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for RBM39 Degradation

This protocol is for assessing the levels of RBM39 protein in cells following treatment with E7820.

Materials:

- RIPA lysis buffer (e.g., Beyotime, P0013B)
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes (e.g., GVS, 1212639)
- Blocking buffer (5% skim milk in TBST)

- Primary antibody: Rabbit anti-RBM39 (e.g., Proteintech 67420-1-Ig at 1:2500 to 1:10000 dilution, or Sigma-Aldrich SAB2101959 at 1 µg/mL)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL chemiluminescence substrate
- Imaging system (e.g., AI600 image gel imaging analyzer)

Procedure:

- Culture and treat cells with desired concentrations of E7820 for the indicated times.
- Harvest cells and wash with PBS.
- Lyse cells in RIPA buffer on ice.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C with gentle shaking.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.[\[12\]](#)[\[13\]](#)

Co-Immunoprecipitation (Co-IP) of DCAF15 and RBM39

This protocol is used to verify the E7820-dependent interaction between DCAF15 and RBM39.

Materials:

- Cells co-transfected with tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)
- MLN-4924 (neddylation inhibitor, to prevent substrate degradation)
- E7820 or DMSO (vehicle control)
- IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)
- Anti-FLAG antibody for immunoprecipitation
- Protein A/G agarose beads
- Wash buffer (similar to IP Lysis Buffer)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Antibodies for western blotting (anti-FLAG and anti-HA)

Procedure:

- Co-transfect cells with expression vectors for tagged DCAF15 and RBM39.
- Treat cells with 1 μ M MLN-4924 for 2 hours to inhibit cullin-RING ligase activity.
- Treat cells with E7820 (e.g., 10 μ M) or DMSO for 4 hours.[\[14\]](#)
- Harvest and lyse cells in IP Lysis Buffer.
- Clarify the lysate by centrifugation.
- Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.

- Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
- Wash the beads several times with wash buffer.
- Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Analyze the eluates by western blotting using anti-FLAG and anti-HA antibodies to detect DCAF15 and RBM39, respectively.[\[14\]](#)[\[15\]](#)

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of RBM39 in a cell-free system.

Materials:

- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
- Recombinant ubiquitin
- Recombinant CRL4A-DCAF15 E3 ligase complex
- Recombinant RBM39
- ATP regeneration system
- Ubiquitylation buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM ATP, 2 mM DTT)
- E7820 or other sulfonamides
- SDS-PAGE sample buffer
- Anti-RBM39 antibody for western blotting

Procedure:

- Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, CRL4A-DCAF15, RBM39, and ATP in ubiquitylation buffer.
- Add E7820 or DMSO to the reaction mixtures.
- Incubate the reactions at 30-37°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the reaction products by SDS-PAGE and western blotting with an anti-RBM39 antibody to detect higher molecular weight ubiquitinated RBM39 species.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity between DCAF15 and RBM39 in the presence of E7820.

Materials:

- Biotinylated DDB1-DCAF15 complex
- Terbium-coupled streptavidin (donor fluorophore)
- Fluorescently labeled RBM39RRM2 (e.g., BodipyFL-RBM39RRM2, acceptor fluorophore)
- E7820
- TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
- Microplate reader capable of TR-FRET measurements

Procedure:

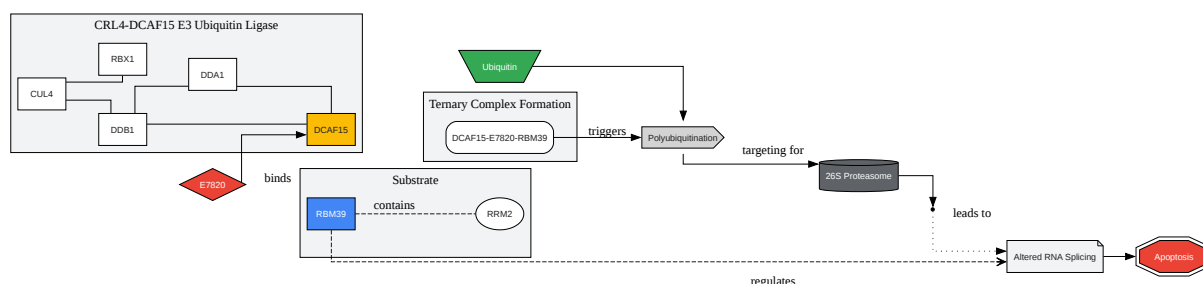
- In a microplate, mix biotinylated DDB1-DCAF15 with terbium-coupled streptavidin.
- Add increasing concentrations of fluorescently labeled RBM39RRM2.

- Add a fixed concentration of E7820 (or titrate E7820 with fixed concentrations of the proteins).
- Incubate the plate at room temperature to allow complex formation.
- Measure the TR-FRET signal on a compatible microplate reader. The signal is proportional to the amount of ternary complex formed.
- Calculate binding affinities (KDapp or EC50) by fitting the data to a binding curve.[\[2\]](#)[\[20\]](#)

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in E7820-mediated RBM39 degradation.

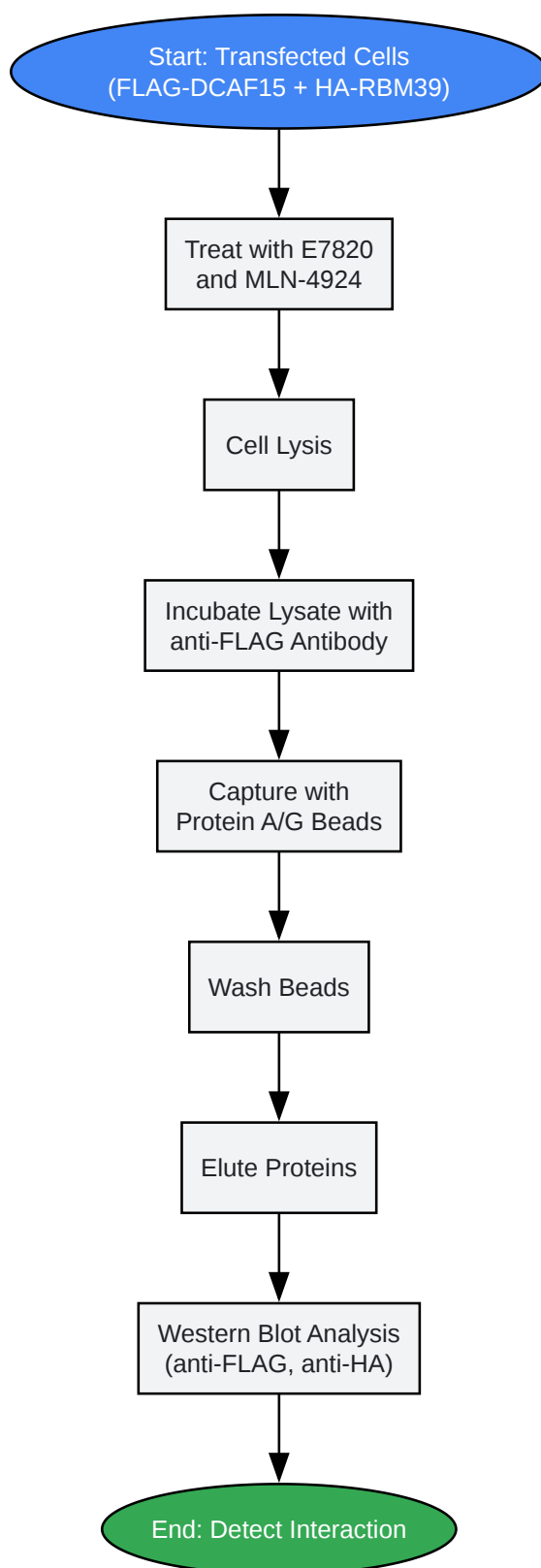
Signaling Pathway of E7820-Induced RBM39 Degradation



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Caption: E7820 acts as a molecular glue, inducing the formation of a ternary complex between DCAF15 and RBM39.

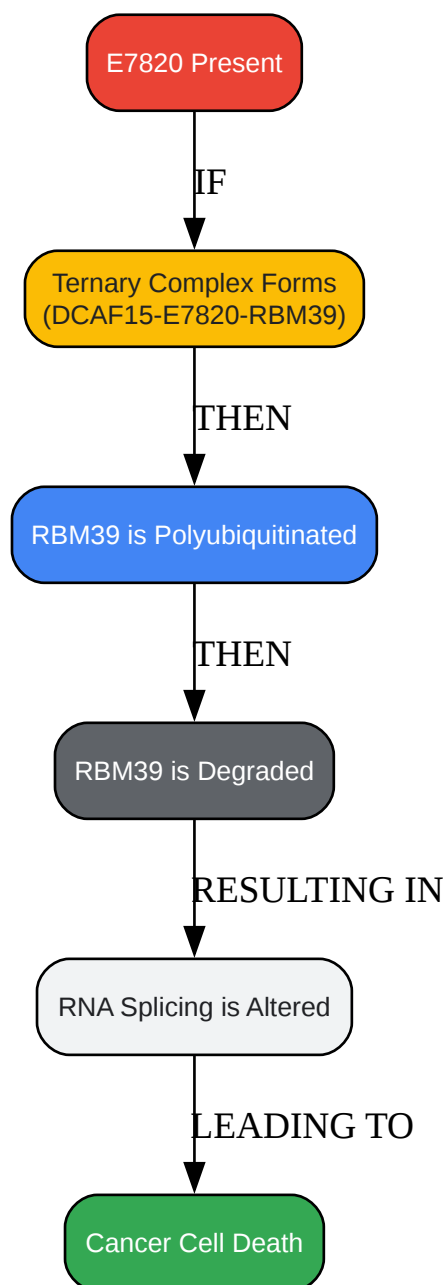
Experimental Workflow for Co-Immunoprecipitation



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Caption: A streamlined workflow for validating the E7820-induced interaction between DCAF15 and RBM39 via Co-IP.

Logical Relationship of E7820's Mechanism of Action



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Caption: The logical cascade of events from the presence of E7820 to the ultimate outcome of cancer cell death.

Conclusion

E7820 represents a compelling example of a molecular glue degrader with significant therapeutic potential. By coopting the cellular ubiquitin-proteasome system to selectively eliminate the oncoprotein RBM39, E7820 induces widespread changes in RNA splicing, ultimately leading to the death of cancer cells. The detailed mechanistic understanding, supported by robust quantitative data and well-defined experimental methodologies as outlined in this guide, provides a solid foundation for the continued investigation and clinical development of E7820 and other molecular glues targeting the spliceosome. Further research into biomarkers of response and mechanisms of resistance will be crucial for realizing the full clinical potential of this innovative therapeutic strategy.

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